molecular formula C8H12O6 B12058547 Endothal monohydrate, PESTANAL(R), analytical standard

Endothal monohydrate, PESTANAL(R), analytical standard

Cat. No.: B12058547
M. Wt: 204.18 g/mol
InChI Key: RHLALKDQINFLPM-UCDWXUIISA-N
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Description

Endothal monohydrate, PESTANAL®, analytical standard is a high-purity compound used primarily for analytical purposes. It is known chemically as 3,6-epoxy-cyclohexan-1,2-dicarboxylic acid monohydrate. This compound is utilized in various scientific fields due to its precise and reliable properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of endothal monohydrate involves the reaction of cyclohexene with maleic anhydride to form the corresponding adduct. This adduct is then subjected to epoxidation using a peracid, such as peracetic acid, to yield the desired product. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane to facilitate the reaction.

Industrial Production Methods: Industrial production of endothal monohydrate follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of high-efficiency reactors and purification techniques, such as recrystallization, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Endothal monohydrate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed: The major products formed from these reactions include various carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Endothal monohydrate is widely used in scientific research due to its versatility:

    Chemistry: It serves as a standard for analytical methods, including high-performance liquid chromatography and gas chromatography.

    Biology: It is used in studies involving enzyme inhibition and metabolic pathways.

    Medicine: Research on its potential therapeutic effects and interactions with biological systems is ongoing.

    Industry: It is employed in the development and testing of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of endothal monohydrate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit certain enzymatic activities, leading to alterations in metabolic pathways. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

    Diquat dibromide: Another herbicide with similar applications in agriculture.

    Methotrexate hydrate: Used in medical research for its inhibitory effects on enzymes.

    Cyclohexane-1,2-dicarboxylic anhydride: A related compound with similar chemical properties.

Uniqueness: Endothal monohydrate is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions. Its high purity and reliability as an analytical standard make it particularly valuable in scientific research.

Properties

Molecular Formula

C8H12O6

Molecular Weight

204.18 g/mol

IUPAC Name

(1R,4S)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid;hydrate

InChI

InChI=1S/C8H10O5.H2O/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12;/h3-6H,1-2H2,(H,9,10)(H,11,12);1H2/t3-,4+,5?,6?;

InChI Key

RHLALKDQINFLPM-UCDWXUIISA-N

Isomeric SMILES

C1C[C@H]2C(C([C@@H]1O2)C(=O)O)C(=O)O.O

Canonical SMILES

C1CC2C(C(C1O2)C(=O)O)C(=O)O.O

Origin of Product

United States

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